molecular formula C8H6BrIN2 B8128799 4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8128799
M. Wt: 336.95 g/mol
InChI Key: GVTVWNMXASHKIZ-UHFFFAOYSA-N
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Description

4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of bromine and iodine substituents on the pyrrolo[2,3-b]pyridine core, which imparts unique chemical properties and reactivity. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Bromination and Iodination: The bromine and iodine substituents are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while iodination can be achieved using iodine or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Electrophilic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Formation of azides, nitriles, or thiols derivatives.

    Oxidation Products: Formation of oxides or hydroxylated derivatives.

    Reduction Products: Formation of dehalogenated or hydrogenated derivatives.

Scientific Research Applications

4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition and receptor modulation.

    Chemical Biology: It serves as a probe for investigating protein-ligand interactions and cellular processes.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For instance, it may act as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine substituents, which impart distinct electronic and steric properties. These substituents enhance its reactivity and enable the formation of diverse derivatives through various chemical reactions. Additionally, the methyl group at the nitrogen position contributes to its stability and biological activity, making it a valuable compound in medicinal chemistry and related fields.

Properties

IUPAC Name

4-bromo-3-iodo-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-12-4-6(10)7-5(9)2-3-11-8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTVWNMXASHKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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